![molecular formula C7H8N2O B13324115 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B13324115.png)
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form acylethynyl pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl, aryl, or other functional groups.
科学的研究の応用
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In medicinal applications, it may interfere with cellular pathways involved in cancer cell proliferation or microbial growth.
類似化合物との比較
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound shares a similar fused ring system but differs in the specific ring fusion and functional groups.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a different nitrogen-containing heterocyclic system.
Uniqueness
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
2-methyl-5,6-dihydropyrrolo[1,2-b]pyrazol-4-one |
InChI |
InChI=1S/C7H8N2O/c1-5-4-6-7(10)2-3-9(6)8-5/h4H,2-3H2,1H3 |
InChIキー |
UXWZXZQUUGULDB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2CCC(=O)C2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13324053.png)
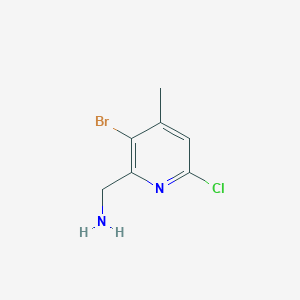
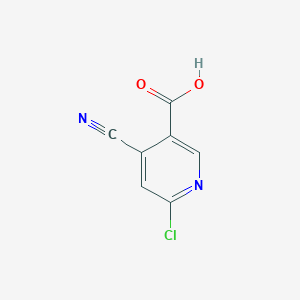
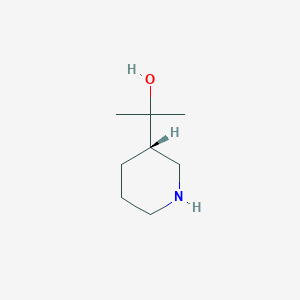

![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324082.png)
![2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B13324084.png)
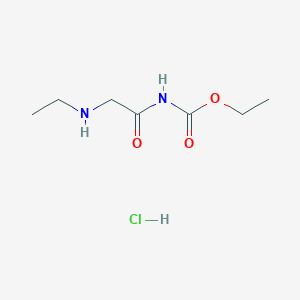
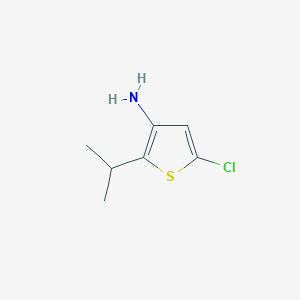
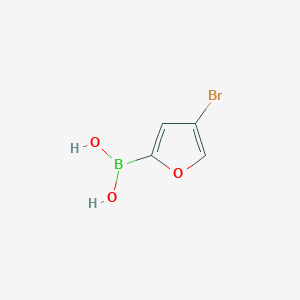
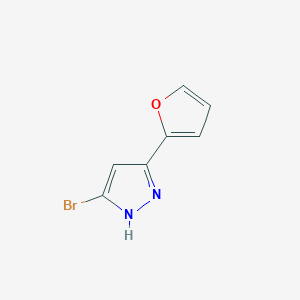

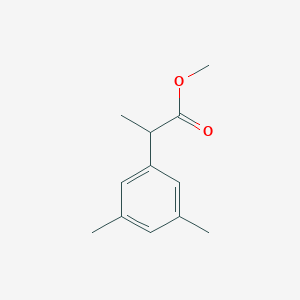
amine](/img/structure/B13324122.png)
